4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which have a broad range of biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The compound has been shown to slightly inhibit the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer . This suggests that the compound may have potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Cellular Effects
In terms of cellular effects, 4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been shown to slightly inhibit the growth of various cancer cell lines . This includes lung cancer (A549/ATCC, NCI-H522, and HOP-62), colon cancer (HCC-2998), brain cancer (SNB-19), melanoma (UACC-62, SK-MEL-2, and MALME-3M), kidney cancer (A498 and UO-31), and breast cancer (HS 578T and T-47D) .
Molecular Mechanism
It is known that the compound can bind to multiple receptors, potentially influencing a variety of biochemical reactions
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit the growth of various cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the cyano group to an amine.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Primary amines.
Substitution: : Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-cyano-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: can be compared to other quinoline derivatives, such as Cilostazol and Indole derivatives . While these compounds share structural similarities, they differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of cyano and benzamide groups, which may confer distinct properties and applications.
List of Similar Compounds
Cilostazol: : A phosphodiesterase III inhibitor with antithrombotic properties.
Indole derivatives: : Various bioactive compounds with applications in medicine and agriculture.
Properties
IUPAC Name |
4-cyano-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-11-23-18-9-8-17(12-16(18)7-10-19(23)24)22-20(25)15-5-3-14(13-21)4-6-15/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXMIVHHIAFUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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